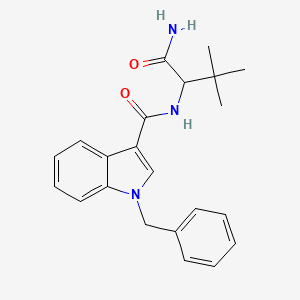

Adb-bica

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H25N3O2 |

|---|---|

Molecular Weight |

363.5 |

IUPAC Name |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide |

InChI |

InChI=1S/C22H25N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h4-12,14,19H,13H2,1-3H3,(H2,23,26)(H,24,27) |

InChI Key |

OGVITAUBEIIKNT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Synonyms |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ADB-BICA: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADB-BICA (N-(1-carbamoyl-2,2-dimethylpropyl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid of the indole-3-carboxamide class. First identified in 2016, it has been a subject of interest in forensic and pharmacological research.[1] Unlike many of its potent synthetic cannabinoid analogues, this compound has demonstrated a notable lack of typical in vivo cannabinoid effects in animal studies, such as hypothermia and hypolocomotion. This technical guide provides a comprehensive overview of the available scientific information regarding the synthesis, chemical properties, and analytical characterization of this compound. While a detailed, step-by-step synthesis protocol is not publicly available, a plausible synthetic route is outlined based on established organic chemistry principles for this class of compounds.

Chemical Properties

This compound is structurally characterized by an indole core, a benzyl substituent at the R1 position, and a tert-leucinamide side chain. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-(1-carbamoyl-2,2-dimethylpropyl)-1-benzyl-1H-indole-3-carboxamide | [2] |

| Chemical Formula | C₂₂H₂₅N₃O₂ | [2] |

| Molar Mass | 363.5 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 2 mg/mL | |

| UV λmax | 214, 290 nm |

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound has not been published. However, a plausible synthetic route can be inferred from general methods for the synthesis of N-substituted indole-3-carboxamides. The synthesis would likely involve two main steps: N-alkylation of the indole ring followed by amidation at the 3-position.

Plausible Synthetic Pathway

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (General)

Step 1: N-Benzylation of Indole-3-carboxylic acid

-

To a solution of indole-3-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide), a strong base such as sodium hydride is added portion-wise at 0 °C.

-

The reaction mixture is stirred for a period to allow for the formation of the indole anion.

-

Benzyl bromide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield 1-benzyl-1H-indole-3-carboxylic acid.

Step 2: Amide Coupling

-

1-benzyl-1H-indole-3-carboxylic acid is dissolved in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

-

An amide coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to the solution.

-

tert-Leucinamide is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The crude product is purified by column chromatography to yield this compound.

Analytical Characterization

The identification and characterization of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

| Analytical Technique | Key Findings | Source |

| GC-MS | The mass spectrum of this compound is characterized by a base peak at an m/z of 91, which corresponds to the tropylium ion formed from the cleavage of the benzyl group. | |

| LC-QTOF-MS | High-resolution mass spectrometry allows for the determination of the exact mass and elemental composition of the molecule and its fragments. The protonated molecule [M+H]⁺ is observed. Fragmentation patterns can be used to elucidate the structure of metabolites. | |

| FT-IR | Infrared spectroscopy can be used to identify functional groups present in the molecule, such as N-H, C=O, and aromatic C-H stretches. | |

| NMR | ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by providing detailed information about the connectivity of atoms. While specific data for this compound is not readily available, data for the related compound ADBICA has been published. |

Pharmacological Properties and Signaling

A notable characteristic of this compound is its reported lack of typical in vivo cannabinoid activity in mouse models, which contrasts with many other synthetic cannabinoids. Studies have shown that administration of this compound did not induce hypothermia or a reduction in locomotor activity, hallmark effects of CB1 receptor agonists.

While this compound is structurally similar to other potent synthetic cannabinoids and is believed to adopt a similar binding conformation at the CB1 receptor, it appears to be a very weak or inactive agonist. The precise molecular basis for this lack of efficacy is not yet fully understood.

General CB1 Receptor Signaling Pathway

Synthetic cannabinoids typically exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor. Activation of the CB1 receptor initiates a cascade of intracellular signaling events.

Caption: Generalized CB1 receptor signaling pathway.

For this compound, while it is presumed to bind to the CB1 receptor, it appears to fail to efficiently activate the downstream G-protein signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channels, which are responsible for the typical cannabinoid effects. Further research is needed to determine its binding affinity (Ki) and functional activity (EC50) at the CB1 receptor, as well as its potential for biased agonism or antagonism.

Experimental Protocols

In Vivo Murine Model for Cannabinoid Activity

A common experimental workflow to assess the in vivo effects of synthetic cannabinoids involves a battery of tests in mice, often referred to as the "cannabinoid tetrad".

Caption: General workflow for in vivo cannabinoid activity assessment.

Protocol Outline:

-

Animals: Male mice are typically used and are habituated to the experimental environment.

-

Drug Preparation: this compound is dissolved in a suitable vehicle, such as a mixture of ethanol, emulphor, and saline.

-

Administration: The drug solution is administered to the mice, usually via intraperitoneal injection. A vehicle control group is always included.

-

Measurements: At specified time points after administration, the following are measured:

-

Locomotor activity: Assessed using automated activity monitors.

-

Catalepsy: Measured by the bar test, where the time the mouse remains in an imposed posture is recorded.

-

Body temperature: Rectal temperature is measured using a digital thermometer.

-

Analgesia: Typically assessed using the tail-flick or hot-plate test.

-

-

Data Analysis: The data from the drug-treated groups are compared to the vehicle control group using appropriate statistical methods to determine the significance of any observed effects.

Conclusion

This compound represents an interesting case within the diverse class of synthetic cannabinoids. While possessing the structural hallmarks of this group, it appears to lack the typical in vivo cannabimimetic activity. This makes it a valuable tool for researchers studying the structure-activity relationships of cannabinoid receptor ligands and the molecular mechanisms that differentiate active from inactive compounds. The information provided in this guide summarizes the current state of knowledge on this compound, highlighting the need for further research to fully elucidate its synthesis, pharmacological profile, and the reasons for its unique activity profile.

References

In Vitro Potency of ADB-BICA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADB-BICA (N-(1-carbamoyl-2,2-dimethylpropyl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid belonging to the indole-3-carboxamide family. While structurally related to other potent synthetic cannabinoids, a comprehensive review of available scientific literature reveals a notable absence of specific quantitative in vitro potency data, such as EC50 and Ki values, for this compound's interaction with cannabinoid receptors (CB1 and CB2). Comparative studies that include this compound often report it as having weaker or negligible effects compared to other tested synthetic cannabinoids. This guide synthesizes the available information on this compound and provides context by presenting data from structurally similar compounds. It also details the standard experimental protocols used to determine the in vitro potency of synthetic cannabinoids and illustrates the associated signaling pathways and experimental workflows.

Quantitative In Vitro Potency Data

A thorough search of scientific literature and databases did not yield specific quantitative in vitro potency data (EC50 and Ki values) for this compound at either the CB1 or CB2 cannabinoid receptors. Several studies that have included this compound in a panel of synthetic cannabinoids have qualitatively described its effects as weak or absent in comparison to other compounds.

For contextual understanding, the in vitro potency of structurally related indole and indazole-3-carboxamide synthetic cannabinoids is presented in the table below. It is crucial to note that these values are not for this compound and should be interpreted with caution, as minor structural modifications can significantly alter a compound's potency.

| Compound Name | Receptor | Assay Type | Potency Metric | Value (nM) |

| ADB-BINACA | CB1 | Functional Assay | EC50 | 14.7 |

| CB1 | Binding Assay | Ki | 0.33 | |

| ADB-BUTINACA | CB1 | Functional Assay | EC50 | 6.36 |

| CB1 | Binding Assay | Ki | 0.29 | |

| CB2 | Binding Assay | Ki | 0.91 | |

| ADB-FUBINACA | CB1 | Binding Assay | Ki | 0.36 |

| CB1 | Functional Assay ([35S]GTPγS) | EC50 | 0.98 | |

| 4F-MDMB-BICA | CB1 | β-arrestin 2 Recruitment | EC50 | 32.9 |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the in vitro potency of synthetic cannabinoids like this compound.

Radioligand Binding Assay (for Ki Determination)

This assay measures the binding affinity of a compound to a specific receptor by assessing its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human cannabinoid receptor of interest (CB1 or CB2).

-

Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).

-

Unlabeled test compound (e.g., this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G-Protein Activation Assay (e.g., [35S]GTPγS Binding Assay for EC50 Determination)

This functional assay measures the ability of a compound to activate the G-protein coupled to the cannabinoid receptor.

Materials:

-

Cell membranes expressing the human cannabinoid receptor of interest (CB1 or CB2).

-

Test compound (e.g., this compound).

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Pre-incubation: Incubate the cell membranes with the test compound at various concentrations.

-

G-protein Activation: Add [35S]GTPγS and GDP to the mixture and incubate to allow for G-protein activation and binding of the radiolabeled GTP analog.

-

Separation: Separate the [35S]GTPγS bound to the G-proteins from the unbound radioligand. This can be achieved through filtration or by using SPA beads which emit light when the radioligand is in close proximity.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the concentration of the test compound against the measured response to generate a dose-response curve. Determine the concentration of the compound that produces 50% of the maximal response (EC50).

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

Caption: Cannabinoid receptor signaling pathway upon agonist binding.

Experimental Workflow for In Vitro Potency Determination

Caption: Workflow for in vitro binding and functional assays.

Pharmacological Profile of ADB-BICA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADB-BICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid of the indole-3-carboxamide class. Unlike many of its potent synthetic cannabinoid counterparts, in vivo studies in murine models suggest that this compound exhibits a significantly attenuated pharmacological profile at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, including its receptor interaction, in vivo effects, and metabolic fate. Detailed experimental protocols for key assays and visual representations of signaling pathways and workflows are included to facilitate further research and understanding of this compound.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of new psychoactive substances. While many SCRAs are potent agonists of the cannabinoid receptors, CB1 and CB2, leading to significant physiological and psychoactive effects, the pharmacological profile of each compound can vary substantially. This compound is an indole-3-carboxamide derivative that has been identified but remains less characterized than other SCRAs. Notably, preliminary in vivo data suggests a departure from the typical high potency observed with many synthetic cannabinoids, indicating a potentially unique interaction with the endocannabinoid system. This guide aims to consolidate the existing knowledge on this compound to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development.

Receptor Pharmacology

Receptor Binding and Functional Activity

To date, specific quantitative in vitro data on the binding affinity (Ki) and functional activity (EC50, Emax) of this compound at the CB1 and CB2 receptors have not been published in peer-reviewed literature.

However, a comparative in vivo study in mice provides significant insight into its pharmacological effects. In this study, this compound, administered at doses of 0.5, 0.1, and 0.02 mg/kg, did not induce hypolocomotion, hypothermia, or analgesia, which are classic cannabinoid tetrad effects mediated by the CB1 receptor.[1] In contrast, other synthetic cannabinoids tested in the same study, such as ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA, produced significant, dose-dependent cannabinoid-like effects.[1] The effects of these other compounds were blocked by the CB1 receptor antagonist AM251, confirming their action through this receptor.[1]

Interestingly, molecular modeling studies suggest that this compound adopts a congruent C-shaped geometry, similar to other active synthetic cannabinoids, which is conducive to steric interaction with the CB1 receptor.[1] This suggests that while this compound may bind to the CB1 receptor, it may act as a very weak partial agonist or a neutral antagonist, thus failing to elicit a significant downstream signaling cascade that would lead to the typical in vivo cannabinoid effects at the tested doses.

Signaling Pathways

As this compound's direct functional activity at cannabinoid receptors is not well-defined, the following diagram illustrates the canonical signaling pathway for a typical CB1 receptor agonist. Given the in vivo data, it is hypothesized that this compound does not significantly activate this pathway.

In Vitro Metabolism

The metabolic fate of this compound has been investigated using human liver microsomes.[2] These studies are crucial for identifying potential biomarkers of consumption and understanding the duration of the compound's effects.

Metabolites

Phase I metabolism of this compound in human liver microsomes has been shown to produce at least six metabolites. The primary metabolic pathways identified are N-dealkylation and hydroxylation.

Table 1: Summary of this compound Phase I Metabolism

| Metabolic Pathway | Description |

| N-dealkylation | Cleavage of the benzyl group from the indole nitrogen. |

| Hydroxylation | Addition of a hydroxyl group to various positions on the molecule. |

| Amide Hydrolysis | Cleavage of the amide bond. |

| Dehydrogenation | Removal of hydrogen atoms, potentially leading to the formation of double bonds or carbonyl groups. |

Note: The precise chemical structures of the six identified metabolites are not publicly available at the time of this writing.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

The following protocol is a representative method for studying the in vitro metabolism of a synthetic cannabinoid like this compound using human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-HRMS system (Liquid Chromatography-High Resolution Mass Spectrometry)

Procedure:

-

A solution of this compound is prepared in an appropriate solvent (e.g., methanol).

-

The incubation mixture is prepared by combining the HLM, the NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.

-

The mixture is pre-incubated at 37°C for a short period to reach thermal equilibrium.

-

The metabolic reaction is initiated by adding the this compound solution to the incubation mixture.

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by the addition of ice-cold acetonitrile, which precipitates the proteins.

-

The mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent compound and its metabolites, is collected for analysis.

-

The supernatant is analyzed by LC-HRMS to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocols for Pharmacological Characterization

While specific data for this compound is lacking, the following are standard, detailed protocols for assessing the pharmacological profile of a synthetic cannabinoid.

Radioligand Binding Assay for CB1 and CB2 Receptors

This competitive binding assay determines the affinity (Ki) of a test compound for the cannabinoid receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP55,940)

-

This compound

-

Non-specific binding control (e.g., WIN 55,212-2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Serially dilute this compound to a range of concentrations.

-

In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of this compound (or buffer for total binding, or non-specific control for non-specific binding).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Activity

This assay measures the ability of a compound to activate Gi/o-coupled receptors like CB1, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing human CB1 receptors

-

This compound

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

Cell culture medium and reagents

Procedure:

-

Plate the CB1-expressing cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF or ELISA) as per the kit manufacturer's instructions.

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.

-

Determine the EC50 (potency) and Emax (efficacy) values from the curve.

Conclusion

The available evidence suggests that this compound possesses a pharmacological profile that is distinct from many other synthetic cannabinoids. The lack of typical cannabinoid-like effects in vivo, despite a predicted structural similarity for receptor interaction, points towards this compound being a very weak partial agonist or a neutral antagonist at the CB1 receptor. Its metabolism in human liver microsomes proceeds primarily through N-dealkylation and hydroxylation. A significant gap in the current understanding of this compound is the absence of quantitative in vitro data on its receptor binding and functional activity. Further research is warranted to fully elucidate the molecular pharmacology of this compound and to determine its potential effects and risks. The protocols and information provided in this guide are intended to support these future research endeavors.

References

The Metabolic Fate of ADB-BICA: An In-Depth Technical Guide to Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BICA, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a synthetic cannabinoid that has emerged in the illicit drug market. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, focusing on metabolite identification and the experimental protocols utilized in its study. The information presented is synthesized from peer-reviewed scientific literature to aid researchers in this field.

Data Presentation: this compound Metabolites Identified in Human Liver Microsomes

The primary method for studying the in vitro metabolism of this compound involves incubation with human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for phase I metabolism. Analysis of the incubates is typically performed using Ultra-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UPLC-HR-MS/MS).

Six primary metabolites of this compound have been identified in HLM incubations.[1] The main metabolic transformations observed are N-dealkylation, amide hydrolysis, and hydroxylation.[1] The following table summarizes the key characteristics of these metabolites.

| Metabolite ID | Proposed Biotransformation | Retention Time (min) | Measured [M+H]+ (m/z) | Mass Error (ppm) | Proposed Formula |

| M1-D | N-dealkylation | 4.88 | 257.1284 | -1.1 | C15H17N2O2 |

| M2-D | Amide hydrolysis | 5.53 | 252.1017 | -2.4 | C16H14NO2 |

| M4-D | Hydroxylation (Indole) | 5.86 | 365.1963 | -1.9 | C21H25N4O2 |

| M5-D | Hydroxylation (1-amino-alkyl moiety) | 6.13 | 365.1965 | -1.4 | C21H25N4O2 |

| M6-D | Dehydrogenation | 6.35 | 347.1861 | -1.8 | C21H23N4O |

| M7-D | Hydroxylation + Dehydrogenation | 6.54 | 363.1812 | -1.5 | C21H23N4O2 |

Data synthesized from Li et al. (2017).[1]

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for the incubation of this compound with pooled human liver microsomes to generate its phase I metabolites.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (pHLM)

-

Potassium phosphate buffer (100 mmol/L, pH 7.4)

-

NADPH regenerating system solution A (containing NADP+)

-

NADPH regenerating system solution B (containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Methanol (for dissolving this compound)

-

Acetonitrile (for reaction termination)

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in methanol (e.g., 5 mM).[1]

-

In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and the NADPH regenerating system solutions.[1]

-

Add a small aliquot of the this compound stock solution to the reaction mixture.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the pHLM suspension (e.g., final protein concentration of 1 mg/mL).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the sample to precipitate the proteins.

-

Collect the supernatant for UPLC-HR-MS/MS analysis.

-

Include control incubations: a negative control without the NADPH regenerating system to check for non-enzymatic degradation, and a control without the substrate (this compound) to monitor for interfering peaks.

Metabolite Identification by UPLC-HR-MS/MS

This protocol describes a typical method for the analysis of this compound and its metabolites using UPLC-HR-MS/MS.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-Exactive, TripleTOF)

-

C18 or Biphenyl analytical column

UPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, hold for a period, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30 - 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Full scan with data-dependent MS/MS (or information-dependent acquisition). This allows for the collection of high-resolution mass spectra of the parent ions and their corresponding fragment ions.

-

Collision Energy: Ramped or fixed collision energies are used to induce fragmentation for structural elucidation.

-

Data Analysis: Metabolites are identified by comparing the mass-to-charge ratio (m/z) of the protonated molecules [M+H]+ in the full scan data with the theoretical masses of potential metabolites. The fragmentation patterns in the MS/MS spectra are then used to confirm the proposed structures.

Mandatory Visualizations

This compound In Vitro Metabolism Workflow

Caption: Experimental workflow for this compound metabolism study.

Proposed Metabolic Pathway of this compound

Caption: Metabolic transformations of this compound.

Endocannabinoid Signaling Pathway

Caption: Endocannabinoid retrograde signaling.

References

Acute Physiological Effects of ADB-BICA in Animal Models: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of the acute physiological effects of the synthetic cannabinoid ADB-BICA as observed in controlled animal studies. This compound (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide) is a member of the indole-3-carboxamide family of synthetic cannabinoids.[1] While structurally similar compounds and molecular docking studies suggest an affinity for the cannabinoid receptor 1 (CB1R), in vivo research in animal models presents a notable finding: this compound does not induce the typical physiological responses associated with potent synthetic cannabinoid receptor agonists.[1][2][3] This paper summarizes the key quantitative data, details the experimental protocols used in these assessments, and illustrates the relevant biological pathways and workflows.

Core Physiological Effects in Animal Models

In vivo studies, primarily conducted in mice, have systematically evaluated the hallmark effects of cannabinoid agonists after acute administration of this compound. These effects are often referred to as the "cannabinoid tetrad": hypolocomotion, hypothermia, antinociception, and catalepsy.[4]

Contrary to expectations based on its chemical class, this compound failed to produce significant changes in key physiological and neurobehavioral parameters. A comparative study using adult male C57BL/6 mice found that intraperitoneal administration of this compound at doses of 0.02, 0.1, and 0.5 mg/kg did not result in any observable effects on locomotor activity, body temperature, or nociception. This lack of effect stands in stark contrast to other indazole-based synthetic cannabinoids like ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA, which demonstrated potent, dose-dependent hypolocomotive and hypothermic effects in the same study.

Despite its inactivity in vivo, molecular docking analyses revealed that this compound possesses a favorable binding configuration for the CB1R, similar to other potent agonists. This discrepancy suggests that pharmacokinetic factors, rather than a lack of pharmacodynamic affinity, may be responsible for its limited physiological impact in animal models.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative outcomes from a key comparative study investigating the acute effects of this compound versus other synthetic cannabinoids in mice following intraperitoneal injection.

Table 1: Effect on Locomotor Activity (Total Distance Traveled)

| Compound | Dose (mg/kg) | Outcome |

|---|---|---|

| This compound | 0.02, 0.1, 0.5 | No significant change compared to control group. |

| ADB-BINACA | 0.5 | Significant reduction in total distance traveled. |

| ADB-4en-PINACA | 0.5 | Significant reduction in total distance traveled. |

| MDMB-4en-PINACA | 0.1, 0.5 | Significant reduction in total distance traveled; most potent effect observed. |

Table 2: Effect on Body Temperature (Hypothermia)

| Compound | Dose (mg/kg) | Peak Temperature Reduction (°C) | Duration |

|---|---|---|---|

| This compound | 0.02, 0.1, 0.5 | No significant change from baseline. | N/A |

| ADB-BINACA | 0.5 | 2.14°C | Returned to baseline within 1 hour. |

| ADB-4en-PINACA | 0.5 | 3.94°C | Effect lasted for 2 hours. |

| MDMB-4en-PINACA | 0.5 | 8.64°C | Most potent and sustained hypothermic effect. |

Table 3: Effect on Nociception (Hot Plate Test)

| Compound | Dose (mg/kg) | Outcome (Response Latency) |

|---|---|---|

| This compound | 0.1 | No significant effect. |

| ADB-BINACA | 0.1 | No significant effect. |

| ADB-4en-PINACA | 0.1 | No significant effect. |

| MDMB-4en-PINACA | 0.1 | Significantly prolonged response latency (analgesic effect). |

Experimental Protocols

The methodologies outlined below are based on studies assessing the acute cannabimimetic effects of synthetic cannabinoids in rodents.

3.1. Animal Model

-

Species: Adult Male C57BL/6 mice.

-

Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for a particular test.

3.2. Drug Administration

-

Compound: this compound and comparator synthetic cannabinoids are dissolved in a vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline).

-

Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in these studies.

-

Dosing: A range of doses (e.g., 0.02, 0.1, and 0.5 mg/kg) is used to evaluate dose-dependent effects.

3.3. Physiological and Behavioral Assessments (The Cannabinoid Tetrad)

-

Locomotor Activity: Mice are placed in an open-field arena, and their movement is tracked using automated software. The total distance traveled over a set period (e.g., 1 to 6 hours) post-injection is the primary endpoint.

-

Body Temperature: Core body temperature is measured using a rectal probe at baseline (pre-injection) and at regular intervals (e.g., every 30 minutes) post-injection to assess for hypothermia.

-

Nociception (Analgesia): The hot plate test is used to measure the pain threshold. The mouse is placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is recorded. An increase in latency indicates an analgesic effect.

-

Catalepsy: The bar test is used to assess catalepsy. The mouse's forepaws are placed on a raised horizontal bar, and the time it remains immobile in this position is measured.

3.4. Mechanistic Studies

-

Receptor Antagonism: To confirm CB1R mediation, a separate group of animals is pre-treated with a selective CB1R antagonist (e.g., AM251) before the administration of the test compound. A blockade of the physiological effects confirms the involvement of the CB1 receptor.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental process and the underlying molecular pathway relevant to synthetic cannabinoid action.

Caption: Experimental workflow for assessing acute physiological effects of this compound.

Caption: Generalized CB1 receptor signaling pathway for synthetic cannabinoid agonists.

References

- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Neurochemical Cascade of ADB-BICA: A Technical Guide for Researchers

An In-Depth Examination of the Preclinical Neuropharmacology of a Potent Synthetic Cannabinoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BICA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the recreational drug landscape. As an indole-3-carboxamide derivative, its neuropharmacological profile is of significant interest to the scientific community for understanding the mechanisms of action and potential toxicities of this class of compounds. This technical guide provides a comprehensive overview of the currently available preclinical data on the neurochemical consequences of this compound exposure, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. A notable aspect of this compound's pharmacology is the discrepancy between its high in vitro potency and its observed lack of cannabimimetic effects in some in vivo models, a key point of discussion within this guide.

Quantitative Neuropharmacological Data

The following tables summarize the key quantitative findings from preclinical studies on this compound and related compounds.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity of this compound

| Parameter | Receptor | Value | Species/Cell Line | Reference |

| EC₅₀ | CB1 | 0.69 nM | Not Specified | [1] |

| EC₅₀ | CB2 | 1.8 nM | Not Specified | [1] |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

Table 2: In Vivo Effects of this compound in Mice

| Test | Dose Range (mg/kg, i.p.) | Observation | Animal Model | Reference |

| Locomotor Activity | 0.02, 0.1, 0.5 | No significant change in total distance traveled. | Adult male C57BL/6 mice | [2][3] |

| Body Temperature | 0.02, 0.1, 0.5 | No significant change in core body temperature. | Adult male C57BL/6 mice | [2] |

| Nociception | 0.02, 0.1, 0.5 | No significant analgesic effect observed. | Adult male C57BL/6 mice |

i.p. - Intraperitoneal injection

Table 3: Comparative In Vivo Effects of Indazole Synthetic Cannabinoids (for context)

| Compound | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Body Temperature | Reference |

| ADB-BINACA | 0.5 | Hypolocomotive | Hypothermic | |

| ADB-4en-PINACA | 0.5 | Hypolocomotive | Hypothermic | |

| MDMB-4en-PINACA | 0.1 | Analgesic | - | |

| MDMB-4en-PINACA | 0.5 | Potent and sustained hypolocomotive effect | Potent and sustained hypothermic effect |

Potential Neurochemical Consequences Beyond Cannabinoid Receptors

Direct studies on the broader neurochemical effects of this compound are limited. However, research on other SCRAs suggests potential off-target effects that may contribute to their complex toxicological profiles.

Monoamine Oxidase (MAO) Inhibition: Some SCRAs have been shown to be potent inhibitors of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to an accumulation of these neurotransmitters, potentially contributing to adverse effects such as hypertensive crisis and serotonin syndrome. While this compound has not been directly tested for MAO-A inhibition, its structural features warrant investigation into this potential mechanism.

Effects on Dopaminergic and Serotonergic Systems: Studies on the structurally related synthetic cannabinoid 5F-ADB have shown that it can increase the firing rate of dopaminergic neurons in the midbrain via a CB1 receptor-dependent mechanism, without directly affecting serotonergic neurons. This suggests a potential pathway for this compound to modulate reward and motivation circuits. Acute administration of another SCRA, 5F-MDMB-PICA, has been shown to stimulate dopamine release in the nucleus accumbens shell of adolescent mice.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Experimental Workflow: Cannabinoid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.

Detailed Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand)

This protocol is adapted from established methods for cannabinoid receptor binding assays.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and the diluted this compound or vehicle.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in a liquid scintillation counter.

-

Data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

-

Fluorometric Assay of Membrane Potential (for functional activity)

This assay measures the functional activation of G-protein coupled inwardly rectifying potassium (GIRK) channels, a downstream effect of CB1 receptor activation.

-

Materials:

-

Cells co-expressing the CB1 receptor and GIRK channels.

-

FLIPR Membrane Potential Assay Kit.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorometric Imaging Plate Reader (FLIPR).

-

-

Procedure:

-

Plate the cells in a 96- or 384-well plate and culture overnight.

-

Prepare the fluorescent dye loading buffer according to the kit manufacturer's instructions.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

-

Prepare a plate with serial dilutions of this compound.

-

Place both plates in the FLIPR instrument.

-

The instrument will add the this compound solutions to the cell plate and immediately begin measuring the fluorescence.

-

An increase in fluorescence indicates membrane hyperpolarization due to GIRK channel activation.

-

The data is used to generate a concentration-response curve and calculate the EC₅₀ of this compound.

-

In Vivo Locomotor Activity in Mice

This protocol describes a common method for assessing the central nervous system effects of a compound.

-

Materials:

-

Adult male C57BL/6 mice.

-

This compound dissolved in an appropriate vehicle (e.g., a mixture of ethanol, Kolliphor, and saline).

-

Open field activity chambers equipped with infrared beams or a video tracking system.

-

-

Procedure:

-

Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.02, 0.1, and 0.5 mg/kg).

-

Immediately place the mouse into the open field chamber.

-

Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period, typically 30-60 minutes.

-

Clean the chamber thoroughly between each animal to remove any olfactory cues.

-

Analyze the data to compare the activity levels of the drug-treated groups to the vehicle control group.

-

Discussion and Future Directions

The available data presents a compelling puzzle for this compound. While in vitro assays demonstrate its high potency as a CB1 and CB2 receptor agonist, in vivo studies in mice did not show the expected cannabimimetic effects of hypolocomotion and hypothermia that are characteristic of many other potent SCRAs. Several factors could contribute to this discrepancy:

-

Pharmacokinetics: Although this compound was detected in the plasma of the mice in the in vivo study, its ability to penetrate the blood-brain barrier and reach its target receptors in sufficient concentrations to elicit a behavioral response may be limited. Further studies on brain tissue concentrations are warranted.

-

Metabolism: this compound is metabolized in the liver, and it is possible that it is rapidly converted to inactive metabolites in vivo. Conversely, some metabolites may be active and contribute to the overall pharmacological effect, or lack thereof. A full characterization of the in vivo activity of this compound's major metabolites is needed.

-

Receptor Desensitization and Biased Agonism: It is possible that this compound acts as a biased agonist, preferentially activating certain downstream signaling pathways over others. This could lead to a pharmacological profile that differs from classic cannabinoid agonists. Rapid receptor desensitization upon binding could also truncate the signaling cascade, preventing a robust in vivo response.

For drug development professionals, the case of this compound underscores the importance of integrating in vitro and in vivo data early in the drug discovery process. For researchers and scientists, further investigation into the pharmacokinetics, metabolism, and potential off-target effects of this compound is crucial for a complete understanding of its neurochemical consequences and to better predict the potential risks associated with its use. Future studies employing techniques such as in vivo microdialysis to directly measure neurotransmitter levels in the brain following this compound administration would be invaluable in elucidating its true neurochemical impact.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Synthetic Cannabinoid: A Technical Guide to ADB-BICA

Discovered in 2016, ADB-BICA (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid that stands as a curious outlier in the ever-expanding landscape of designer drugs. Unlike many of its structural relatives, in-vivo studies have indicated a surprising lack of typical cannabinoid-like effects. This guide provides a comprehensive technical overview of this compound, detailing its history, chemical properties, metabolism, and analytical characterization for researchers, scientists, and drug development professionals.

Discovery and History

This compound was first identified in materials seized from a clandestine laboratory in China in 2016.[1][2] It belongs to the indole-3-carboxamide family of synthetic cannabinoids, a class of compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] The initial report on its discovery also included its analytical characterization using various spectroscopic and spectrometric techniques.[3]

Chemical and Physical Properties

This compound is structurally related to other synthetic cannabinoids, featuring an indole core, a benzyl substituent at the R1 position, and a tert-butyl-carbamoyl side chain. Its systematic IUPAC name is N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide. The pure compound is expected to be a crystalline powder, with high lipophilicity and good solubility in non-polar or medium-polarity organic solvents like methanol, ethanol, and acetonitrile.

| Property | Value |

| Chemical Formula | C22H25N3O2 |

| Molecular Weight | 363.5 g/mol |

| CAS Number | 2219319-40-9 |

| Appearance | Crystalline powder |

| Solubility | Soluble in DMF (5 mg/mL), DMSO (10 mg/mL), Ethanol (2 mg/mL) |

Pharmacology and Toxicology

A pivotal study investigating the in-vivo effects of this compound in adult male C57BL/6 mice revealed a surprising lack of cannabinoid-like activity. Intraperitoneal injections of this compound at doses of 0.02, 0.1, and 0.5 mg/kg did not induce hypolocomotion or hypothermia, effects commonly observed with other synthetic cannabinoids like ADB-BINACA and MDMB-4en-PINACA. This suggests that this compound may have low efficacy at the cannabinoid receptor 1 (CB1R) in vivo, or that its pharmacokinetic profile prevents it from reaching the receptor in sufficient concentrations to elicit a response.

Despite the lack of in-vivo effects in the aforementioned study, a molecular modeling analysis suggested that this compound can adopt a C-shaped geometry conducive to steric interaction with the CB1R. However, to date, no specific in-vitro data on its binding affinity (Ki) or functional activity (EC50) at cannabinoid receptors have been published. The physiological and toxicological properties of this compound remain largely unknown.

Metabolism

In contrast to its apparent in-vivo inactivity, this compound is metabolized by human liver microsomes. An in-vitro study identified several phase I metabolites, with N-dealkylation and hydroxylation being the primary metabolic pathways. Other observed biotransformations included amide hydrolysis and dehydrogenation. The metabolites generated through N-dealkylation and hydroxylation are considered potential markers for detecting this compound intake in biological samples.

Proposed metabolic pathways of this compound in human liver microsomes.

Synthesis and Analytical Characterization

While a specific synthesis protocol for this compound is not detailed in the available literature, a general synthetic route for indole-3-carboxamide synthetic cannabinoids can be proposed. This typically involves the alkylation of an indole-3-carboxylic acid ester, followed by hydrolysis of the ester and subsequent amide coupling with the appropriate amino acid derivative.

Plausible synthetic workflow for this compound.

The analytical identification of this compound relies on a combination of chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the identification of this compound in seized materials. The electron ionization (EI) mass spectrum provides characteristic fragmentation patterns that aid in its structural elucidation.

| GC-MS Parameter | Value |

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injection Port Temp. | 265 °C |

| Transfer Line Temp. | 300 °C |

| MS Source Temp. | 230 °C |

| Retention Time | 7.77 min |

Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass data, enabling the determination of the elemental composition of the parent molecule and its fragments.

| LC-MS Parameter | Value |

| Column | Acquity UPLC® HSS C18 (1.8 μm, 2.1 x 150 mm) |

| Mobile Phase A | 2 mM ammonium formate/0.2% formic acid in water |

| Mobile Phase B | 2 mM ammonium formate/0.2% formic acid in methanol |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule. The proton (¹H) and carbon-¹³ (¹³C) NMR data for this compound have been reported.

Typical analytical workflow for the identification of this compound.

Presumed Mechanism of Action: Cannabinoid Receptor Signaling

Although this compound has not demonstrated in-vivo cannabinoid-like effects, its structure suggests that it was designed to target the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels, such as inhibiting presynaptic N- and Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, CB1 receptor activation can trigger the β-arrestin signaling pathway.

References

- 1. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UPLC-HR-MS/MS-based determination study on the metabolism of four synthetic cannabinoids, ADB-FUBICA, AB-FUBICA, AB-BICA and this compound, by human liver microsomes. | Semantic Scholar [semanticscholar.org]

- 3. Identification and analytical characterization of four synthetic cannabinoids this compound, NNL-1, NNL-2, and PPA(N)-2201 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on ADB-BICA: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BICA, 1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1_H_-indole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family.[1] First identified in a clandestine laboratory in China in 2016, it represents a structural analog to a range of synthetic cannabinoids that have been synthesized and evaluated for their potent effects on the cannabinoid receptors, primarily the CB1 and CB2 receptors.[1][2][3] This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives, with a focus on their chemical structures, pharmacological properties, and the experimental methodologies used for their evaluation.

Chemical Structures and Analogs

The core structure of this compound features an indole ring, a benzyl substituent at the R¹ position, and a tert-leucinamide side chain. Variations in these three key regions—the core ring system, the R¹ substituent, and the side chain—give rise to a wide array of structural analogs. A notable analog is ADB-BINACA, which substitutes the indole core with an indazole ring.[1] Other related compounds include AB-BICA, which has a valine-derived side chain instead of a tert-leucine one, and fluorinated analogs such as 5F-ADBICA.

The structural relationship between this compound and its analogs is a critical determinant of their pharmacological activity. For instance, the substitution of the indole core with an indazole in ADB-BINACA leads to significant differences in observed in vivo effects.

Pharmacological Profile

Synthetic cannabinoids exert their effects primarily through agonism at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of the CB1 receptor, predominantly found in the central nervous system, is responsible for the psychoactive effects of these compounds. The CB2 receptor is primarily located in the peripheral nervous system and immune cells.

Interestingly, in a comparative in vivo study in mice, this compound did not produce the typical cannabinoid-like effects, such as hypolocomotion and hypothermia, that were observed with its indazole analog, ADB-BINACA, and other related synthetic cannabinoids like ADB-4en-PINACA and MDMB-4en-PINACA. This suggests that the indole core in this compound, compared to the indazole core in its analogs, may result in a significantly different pharmacological profile. The effects of the active analogs were suppressed by the CB1 receptor antagonist AM251, confirming their mechanism of action through this receptor.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the receptor binding affinity (Kᵢ) and functional activity (EC₅₀) of ADBICA and its related analogs at human CB1 and CB2 receptors.

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) |

| ADBICA | hCB1 | - | 21 |

| hCB2 | - | 15 | |

| 5F-ADBICA | hCB1 | - | 4.3 |

| hCB2 | - | 13 | |

| AB-FUBINACA | hCB1 | - | 0.24-21 |

| hCB2 | - | 0.88-15 | |

| ADB-FUBINACA | hCB1 | - | 0.24-21 |

| hCB2 | - | 0.88-15 | |

| AB-PINACA | hCB1 | - | 0.24-21 |

| hCB2 | - | 0.88-15 | |

| ADB-PINACA | hCB1 | - | 0.24-21 |

| hCB2 | - | 0.88-15 | |

| 5F-AB-PINACA | hCB1 | - | 0.24-21 |

| hCB2 | - | 0.88-15 | |

| 5F-ADB-PINACA | hCB1 | - | 0.24 |

| hCB2 | - | 0.88-15 |

Data sourced from ACS Chemical Neuroscience.

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Kᵢ value) of a test compound for cannabinoid receptors.

Materials:

-

Human CB1 or CB2 receptor-expressing cell membranes

-

Radiolabeled ligand (e.g., [³H]CP-55,940)

-

Test compound (e.g., this compound analog)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cannabinoid Receptor Functional Assay (Fluorometric Assay of Membrane Potential)

This protocol describes a method to assess the functional activity (EC₅₀ value) of a compound as an agonist at cannabinoid receptors by measuring changes in membrane potential.

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., AtT20 cells)

-

Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

-

Test compound (e.g., this compound analog)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black-walled, clear-bottom microplates

Procedure:

-

Plate the cells in the 96-well microplates and culture overnight.

-

Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound in HBSS.

-

Use a fluorometric imaging plate reader (FLIPR) to measure the baseline fluorescence.

-

Add the different concentrations of the test compound to the wells and continue to monitor the fluorescence change over time.

-

The change in fluorescence is proportional to the change in membrane potential, indicating receptor activation.

-

Plot the change in fluorescence against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The activation of cannabinoid receptors by agonists like this compound analogs initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Caption: Canonical CB1 Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for the pharmacological characterization of a novel synthetic cannabinoid.

Caption: Pharmacological Evaluation Workflow.

Conclusion

This compound and its structural analogs represent a diverse class of synthetic cannabinoids with varying pharmacological profiles. The subtle structural modifications, such as the exchange of an indole core for an indazole, can lead to profound differences in in vivo activity. This technical guide provides a foundational understanding of these compounds, their evaluation, and the underlying signaling mechanisms. Further research is necessary to fully elucidate the structure-activity relationships and the complete pharmacological and toxicological profiles of this evolving class of synthetic cannabinoids.

References

- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances | springermedizin.de [springermedizin.de]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of ADB-BICA

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BICA, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a potent synthetic cannabinoid that has been identified in forensic casework. Accurate and sensitive analytical methods are crucial for its detection and quantification in biological matrices to understand its pharmacokinetics, pharmacodynamics, and to aid in clinical and forensic investigations. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound in biological matrices.

The methodology described herein is based on established principles for the analysis of synthetic cannabinoids, incorporating protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection and quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from whole blood, plasma, and serum.

Materials:

-

Biological matrix (whole blood, plasma, or serum)

-

Internal Standard (IS) working solution (e.g., this compound-d5)

-

Acetonitrile (ACN), LC-MS grade

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge at 2,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | A reversed-phase column suitable for the analysis of small molecules, such as a C18 or PFP (pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic acid in water.[1] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile.[1] |

| Gradient Elution | A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. Example: 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B). |

| Flow Rate | 0.4 mL/min.[1] |

| Column Temperature | 40°C.[1] |

| Injection Volume | 5-10 µL.[1] |

Mass Spectrometry Conditions:

| Parameter | Recommended Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Ion Source Parameters | Optimize according to the instrument manufacturer's recommendations. Typical parameters include: - Capillary Voltage: 3.0-4.0 kV - Source Temperature: 120-150°C - Desolvation Temperature: 350-500°C - Desolvation Gas Flow: 600-800 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Specific precursor and product ions for this compound and its metabolites should be determined by direct infusion of analytical standards. Based on available literature for structurally similar compounds, potential transitions are listed below. It is critical to experimentally confirm these transitions. This compound Precursor Ion ([M+H]+): m/z 393.2 Potential Product Ions: m/z 248.1, 144.1, 91.1 This compound-d5 (IS) Precursor Ion ([M+H]+): m/z 398.2 Potential Product Ions: m/z 248.1, 144.1, 96.1 |

Data Presentation

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of synthetic cannabinoids using LC-MS/MS. These values should be established and verified for this compound in the user's laboratory.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.25 - 1.0 ng/mL |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at the LOQ). |

| Precision (%RSD) | < 15% for intra- and inter-day precision (< 20% at the LOQ). |

| Recovery | > 80% |

| Matrix Effect | Within an acceptable range (typically 85-115%), compensated by the use of a stable isotope-labeled internal standard. |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow for this compound.

Caption: Workflow for this compound analysis.

Signaling Pathway (Illustrative)

While the direct signaling pathway of this compound is complex and involves cannabinoid receptors, the following diagram illustrates the general principle of synthetic cannabinoid action.

Caption: General synthetic cannabinoid signaling.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of ADB-BICA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of ADB-BICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide), a synthetic cannabinoid, using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended to offer a reliable framework for forensic laboratories, clinical researchers, and drug development professionals. The protocol includes comprehensive steps for sample preparation, instrument parameters, and data analysis.

Introduction

This compound is a potent synthetic cannabinoid that has been identified in seized drug materials and biological samples. As with many novel psychoactive substances, the rapid identification and quantification of this compound are crucial for forensic investigations and clinical toxicology. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely utilized analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of synthetic cannabinoids like this compound.[1] This application note outlines a specific GC-MS method that can be implemented for the qualitative and quantitative analysis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the analysis of structurally similar synthetic cannabinoids.[2]

Sample Preparation (Acid/Base Extraction)

Proper sample preparation is critical to remove matrix interferences and concentrate the analyte. An acid/base extraction is a common and effective method for isolating synthetic cannabinoids from various matrices.[2]

Reagents and Materials:

-

Methanol

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

GC vials with inserts

Procedure:

-

Accurately weigh and record the mass of the sample (e.g., plant material, powder, or biological matrix).

-

Homogenize the sample in methanol. For plant material, an extraction with methanol can be performed.[3][4]

-

Evaporate the methanolic extract to dryness.

-

Reconstitute the residue in 1 mL of 0.1 M HCl.

-

Vortex for 1 minute.

-

Add 2 mL of dichloromethane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

-

Discard the organic (lower) layer.

-

Adjust the pH of the aqueous (upper) layer to >10 with 0.1 M NaOH.

-

Add 2 mL of dichloromethane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic (lower) layer to a clean tube containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

-

Transfer the final extract to a GC vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following instrumental parameters have been found to be effective for the analysis of this compound and its isomers.

| Parameter | Value |

| Instrument | Agilent 5975 Series GC/MSD System or equivalent |

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min (Constant Flow) |

| Injection Port Temp. | 265 °C |

| Injection Type | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature of 60°C for 0.5 min, then ramp at 35°C/min to 340°C and hold for 6.5 min |

| Transfer Line Temp. | 300 °C |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-550 m/z |

| Threshold | 250 |

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of this compound. The retention time is based on the GC parameters provided above. The characteristic mass fragments are essential for the positive identification of the compound.

| Analyte | Retention Time (min) | Molecular Weight | Characteristic Mass Fragments (m/z) |

| This compound | Approx. 7.5 - 8.0 | 330.4 g/mol | To be determined based on fragmentation pattern |

Note: The exact retention time may vary depending on the specific instrument, column condition, and analytical method.

Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its unambiguous identification. The electron ionization (EI) mass spectrum will exhibit a molecular ion peak (M+) and several fragment ions. The proposed fragmentation pattern of this compound involves the cleavage of the amide bond and fragmentation of the butyl side chain.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Figure 1: GC-MS Analysis Workflow for this compound.

Proposed Fragmentation Pathway of this compound

This diagram illustrates the logical relationship of the mass fragmentation of this compound upon electron ionization.

Caption: Figure 2: Proposed Mass Fragmentation Pathway of this compound.

Conclusion

The GC-MS protocol detailed in this application note provides a robust method for the analysis of this compound. Adherence to the specified sample preparation and instrument parameters should yield reliable and reproducible results for the identification and quantification of this synthetic cannabinoid. Method validation should be performed in-house to ensure the method is suitable for its intended purpose. The provided workflow and fragmentation diagrams serve as visual aids to understand the analytical process and the underlying chemical principles.

References

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. cfsre.org [cfsre.org]

- 3. Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of ADB-5’Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR [cfsre.org]

Application Notes and Protocols for the Quantification of ADB-BICA in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction